Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Description

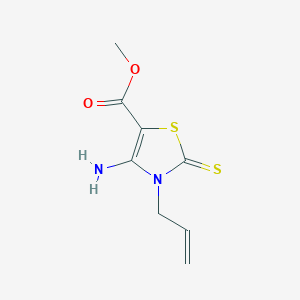

Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a sulfanylidene (thione) group at position 2, an allyl (prop-2-enyl) substituent at position 3, and a methyl ester at position 3. Its structure (Figure 1) combines electron-rich and hydrophobic moieties, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.

Properties

IUPAC Name |

methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c1-3-4-10-6(9)5(7(11)12-2)14-8(10)13/h3H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWYZWSMYQTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate ester and a sulfur source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Ester/Amide Groups)

- Ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS: 111698-89-6) Structural Difference: Ethyl ester replaces the methyl ester. Impact: Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce metabolic stability compared to the methyl analog . Synthesis: Similar alkylation pathways but requires ethyl-containing precursors .

- 4-Amino-N-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide Structural Difference: Methyl ester replaced with a p-tolyl carboxamide. This modification is common in kinase inhibitors to optimize interactions with ATP-binding pockets .

Substituent Variations at Position 3 (Allyl vs. Aryl Groups)

- Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 161798-02-3) Structural Difference: Aryl group (cyano-hydroxyphenyl) replaces the allyl group. This compound’s activity in medicinal chemistry contexts (e.g., anticancer) may differ due to steric and electronic effects .

Ethyl 2-[3-formyl-4-hydroxyphenyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 161798-01-2)

Substituent Variations at Position 2 (Sulfanylidene vs. Thiadiazole)

- 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acid Derivatives Structural Difference: Thiadiazole replaces the thiazole core. Impact: Thiadiazoles are known for anticonvulsant and anticancer activities. The sulfanyl-acetic acid moiety enhances water solubility, contrasting with the methyl ester’s hydrophobicity .

Structure-Activity Relationships (SAR)

- Allyl Group (Position 3): Enhances hydrophobic interactions with enzyme pockets. Its planar structure may improve stacking interactions in PI3K-beta inhibition, as seen in thiazolopyrimidinones .

- Sulfanylidene Group (Position 2) : Acts as a hydrogen-bond acceptor, critical for binding to kinases. Tautomerism (thione ↔ thiol) may influence conformational flexibility .

- Methyl Ester (Position 5) : Balances lipophilicity and metabolic stability. Ethyl esters (e.g., CAS 111698-89-6) increase logP but may accelerate esterase-mediated hydrolysis .

Comparative Data Table

Biological Activity

Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is with a CAS number of 421580-89-4. The presence of the prop-2-enyl group enhances its chemical reactivity and biological activity compared to structurally similar compounds.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that it can inhibit the growth of various pathogens through mechanisms such as enzyme inhibition and receptor binding.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate inhibition | |

| Fungi | Significant activity |

2. Antitumor Activity

Research has shown that compounds with thiazole rings exhibit anticancer properties. This compound may exert cytotoxic effects on cancer cells by interacting with specific molecular targets, leading to cell cycle arrest or apoptosis. For example, structural activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance its anticancer efficacy.

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| Jurkat | < 10 | Induction of apoptosis |

| A431 | < 20 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can inhibit their activity, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or pathogen survival.

- Receptor Binding : Binding to cell surface receptors can modulate signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a therapeutic agent against infections caused by these pathogens .

- Anticancer Potential : In vitro studies showed that this compound induced apoptosis in human cancer cell lines (Jurkat and A431), with IC50 values indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with thioesters to form the thiazole core. Key steps include:

- Step 1 : Formation of the thiazole ring via cyclization under acidic or basic conditions (e.g., using ethyl thioformate or thiourea derivatives) .

- Step 2 : Introduction of the prop-2-enyl (allyl) group via nucleophilic substitution or alkylation, requiring precise temperature control (60–80°C) and anhydrous solvents .

- Step 3 : Final esterification or transesterification to install the methyl carboxylate group .

- Monitoring : Progress is tracked via TLC (silica gel, hexane:ethyl acetate) and HPLC (C18 column, acetonitrile/water gradient) to ensure intermediates are >95% pure .

Q. How can the structure of this compound be unambiguously confirmed, especially its sulfanylidene and allyl substituents?

- Methodological Answer : Use a combination of:

- NMR : NMR to identify allyl protons (δ 5.1–5.8 ppm, multiplet) and NMR to confirm the thione (C=S) carbon (δ ~180 ppm) .

- X-ray crystallography : Single-crystal analysis with SHELXL refinement resolves bond lengths/angles, particularly the C=S bond (~1.65 Å) and allyl geometry .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- Thermal stability : Heat samples at 25°C, 40°C, and 60°C for 24–72 hours; analyze degradation via HPLC. Thiazole derivatives are generally stable ≤40°C but may decompose at higher temperatures .

- pH stability : Incubate in buffers (pH 2–10) for 24 hours. The ester group is prone to hydrolysis under alkaline conditions (pH >8), requiring neutral storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the allyl and sulfanylidene groups in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (sulfanylidene sulfur) and electrophilic (allyl double bond) sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic modifications for enhanced bioactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Systematic SAR studies : Synthesize analogs with variations in the allyl, amino, and carboxylate groups. Test against standardized panels (e.g., NCI-60 for anticancer, CLSI protocols for antimicrobial activity) .

- Mechanistic assays : Use fluorescence polarization to measure binding affinity to DNA topoisomerase II (anticancer target) versus bacterial gyrase (antimicrobial target) to clarify selectivity .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray analysis of this compound?

- Methodological Answer :

- Solvent screening : Test crystallization in mixed solvents (e.g., DCM/hexane, ethyl acetate/methanol) to induce slow nucleation .

- Additive use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize the allyl group’s conformation. SHELXD can then resolve phase problems in twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.